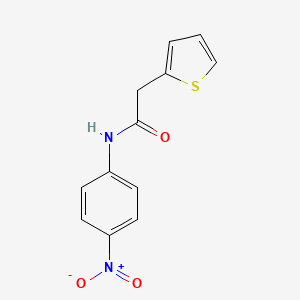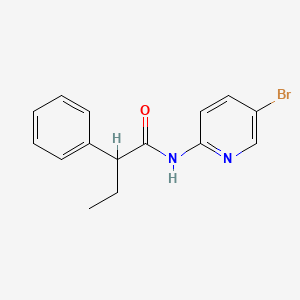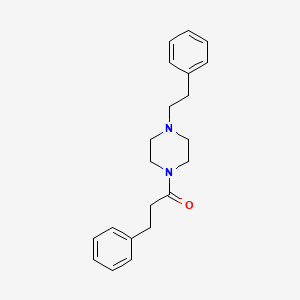
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide inhibits the B-cell receptor signaling pathway by targeting the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is essential for the survival and proliferation of B-cell malignancies. 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide binds to the active site of BTK and blocks its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies and to inhibit the proliferation and survival of these cells. It has also been shown to modulate the immune microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which can suppress the anti-tumor immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide is its specificity for BTK, which reduces the potential for off-target effects. However, 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has shown some toxicity in nonclinical studies, which will need to be further evaluated in clinical trials.
Future Directions
For the development of 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide include the evaluation of its efficacy in clinical trials, particularly in combination with other anti-cancer agents. 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide may also have potential in the treatment of other B-cell disorders, such as autoimmune diseases. Further research is needed to optimize the dosing and administration of 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide and to identify biomarkers that can predict response to treatment.
Conclusion:
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide is a promising therapeutic agent for the treatment of B-cell malignancies. Its specificity for BTK and its ability to modulate the immune microenvironment make it a potentially valuable addition to the current armamentarium of anti-cancer agents. Further research is needed to fully evaluate its safety and efficacy in clinical trials and to identify the optimal dosing and administration regimens.
Scientific Research Applications
3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including lymphoma and leukemia. It has been shown to inhibit the growth and survival of B-cell malignancies by targeting the B-cell receptor signaling pathway. 3-chloro-6-nitro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
properties
IUPAC Name |
3-chloro-6-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-12-10-4-3-9(18(20)21)6-11(10)22-13(12)14(19)17-8-2-1-5-16-7-8/h1-7H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIQIVYAUDLTBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-cyclohexyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182416.png)
![N-[4-(aminosulfonyl)benzyl]-5-bromo-2-thiophenecarboxamide](/img/structure/B4182428.png)
![1-[(2-bromophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4182439.png)

![1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-4-piperidinol](/img/structure/B4182459.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182477.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182491.png)

![1-[2-(3-chlorophenoxy)butanoyl]piperidine](/img/structure/B4182501.png)
